[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine
Description
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine: is an organic compound with the molecular formula C9H14N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features a methanamine group attached to the 3-position of the pyridine ring, with a 2-(2-methoxyethoxy) substituent at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-5-6-13-9-8(7-10)3-2-4-11-9/h2-4H,5-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWOFWHVCQMKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxaldehyde.
Formation of Intermediate: The aldehyde group is first converted to a nitrile via a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Etherification: The final step involves the etherification of the amine with 2-(2-methoxyethoxy)ethanol under acidic conditions to yield [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine.
Industrial Production Methods
In an industrial setting, the production of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine can undergo oxidation reactions, typically forming corresponding oxides or N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity. The 2-(2-methoxyethoxy) substituent may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Conclusion
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Biological Activity
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine, a compound featuring a pyridine core substituted with a methoxyethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine is . The presence of the methoxyethoxy substituent enhances its solubility and may influence its biological activity, making it a candidate for further pharmacological studies.
The biological activity of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions can modulate signaling pathways, leading to various biological effects. Specific mechanisms may include:
- Receptor Binding : The compound may bind to specific receptors, influencing cellular responses.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Biological Activity
Research indicates that compounds similar to [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine exhibit a range of biological activities:
1. Anticancer Activity :
- Studies have shown that pyridine derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and leukemia cell lines .
- A notable study indicated that certain derivatives exhibited higher cytotoxicity than doxorubicin, a common chemotherapeutic agent .
2. Enzyme Inhibition :
- The compound has potential as a dual inhibitor targeting the PI3K/mTOR pathway, crucial for tumor growth and survival. Inhibitors in this category have shown promise in preclinical models for enhancing anti-tumor efficacy .
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the cytotoxic effects of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine against several cancer cell lines. The study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
| U-937 | 1.54 | Cell cycle arrest |
| CEM-13 | 0.48 | Induction of apoptosis |
Case Study 2: PI3K/mTOR Inhibition
In another study focusing on enzyme inhibition, [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine was assessed for its ability to inhibit PI3K and mTOR kinases. The results indicated strong inhibitory activity with an IC50 value of 0.22 nM for PI3Kα, highlighting its potential as a therapeutic agent in cancer treatment .
| Target Enzyme | IC50 (nM) | Effect on Cell Proliferation |
|---|---|---|
| PI3Kα | 0.22 | Significant reduction in proliferation |
| mTOR | 23 | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
